Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H12BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-cyanophenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Reduction Reactions: The nitrile group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. For example, oxidation of the piperazine ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding. Its structural features make it a useful probe for studying the binding affinities and specificities of biological molecules.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound. It is being investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may interact with specific proteins involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has an amino group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: This compound has a hydroxypropyl group instead of a bromine atom, which can affect its solubility and interaction with biological molecules.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridinyl group, which can influence its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C16H20BrN3O2 |
---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)14-9-12(11-18)8-13(17)10-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
CETRTNUDOHUWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.